![molecular formula C8H11NS B175419 Cyclopropyl-thiophen-2-ylmethyl-amine CAS No. 14471-18-2](/img/structure/B175419.png)
Cyclopropyl-thiophen-2-ylmethyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-thiophen-2-ylmethyl-amine is a chemical compound with the molecular formula C8H11NS . It has a molecular weight of 153.25 .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes Cyclopropyl-thiophen-2-ylmethyl-amine, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to make aminothiophene derivatives .Molecular Structure Analysis
The InChI code for Cyclopropyl-thiophen-2-ylmethyl-amine is1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2
. This code provides a unique identifier for the compound and can be used to generate its structural formula. Chemical Reactions Analysis
While specific chemical reactions involving Cyclopropyl-thiophen-2-ylmethyl-amine are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of chemical reactions. For instance, they play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Cyclopropyl-thiophen-2-ylmethyl-amine has a boiling point of 78-90/4 Torr and a melting point of 78-80 .Scientific Research Applications
Proteomics Research
Cyclopropyl-thiophen-2-ylmethyl-amine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems .
Biologically Active Compounds
Thiophene-based analogs, such as Cyclopropyl-thiophen-2-ylmethyl-amine, have been studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Material Science
Thiophene derivatives, including Cyclopropyl-thiophen-2-ylmethyl-amine, find large application in material science . They could be used in the development of new materials with unique properties .
Coordination Chemistry
Thiophene derivatives are also used in coordination chemistry . Coordination chemistry is the study of compounds formed between metal ions and other neutral or negatively charged molecules .
Organic Synthesis
Cyclopropyl-thiophen-2-ylmethyl-amine can serve as an intermediate in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry . They could be used in the synthesis of a wide range of industrial chemicals .
Safety and Hazards
Future Directions
Thiophene-based analogs, such as Cyclopropyl-thiophen-2-ylmethyl-amine, have attracted interest due to their potential as biologically active compounds . They are essential in industrial chemistry and material science, and they exhibit many pharmacological properties . Therefore, the future directions for this compound could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJPDZTVBQYPHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390001 |
Source
|
Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl-thiophen-2-ylmethyl-amine | |
CAS RN |
14471-18-2 |
Source
|
Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.